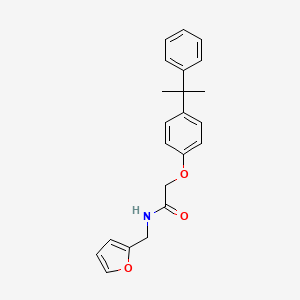

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide

Descripción

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group attached to the nitrogen atom of the acetamide moiety and a bulky 4-(2-phenylpropan-2-yl)phenoxy substituent. The furan ring and tert-phenylphenoxy group may influence its physicochemical properties (e.g., solubility, stability) and biological interactions compared to analogues with different aromatic or heterocyclic substituents.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-22(2,17-7-4-3-5-8-17)18-10-12-19(13-11-18)26-16-21(24)23-15-20-9-6-14-25-20/h3-14H,15-16H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSSXKBXXJWTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of furan-2-ylmethylamine with 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid under coupling conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO or EDC, and is often carried out in a microwave reactor to enhance reaction efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, ensuring consistent quality, and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation to form furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed on the acetamide group to yield corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its furan ring makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug design.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in treating diseases due to its ability to modulate biological pathways.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and phenyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues from Phenoxyacetamide Family

Substituent Variations on the Acetamide Nitrogen

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): This analogue replaces the furan-2-ylmethyl group with an n-butyl chain. It exhibits a lower melting point (75°C) and higher synthetic yield (82%) compared to hydroxy- or amino-substituted derivatives, likely due to reduced steric hindrance and polarity .

- 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Incorporates a polar hydroxyalkyl group, resulting in a higher melting point (84°C) but lower yield (54%), reflecting challenges in isolating hydrophilic derivatives .

- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (): Adds a sulfonylhydrazinylidene group, increasing molecular weight (427.5 g/mol) and complexity. The furan ring and sulfonyl group may enhance metabolic stability compared to simpler alkyl chains .

Phenoxy Group Modifications

- 2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide (): Features dual substitutions (ethylphenoxy and fluorobenzyl) on the acetamide core.

- 2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (): The isopropylphenoxy and sulfamoyl groups confer lipophilicity (XLogP ~3.5), contrasting with the target compound’s tert-phenyl group, which may reduce solubility .

Pharmacological Potential

- Anti-inflammatory activity : Thiophene derivatives (e.g., 5c, 9a) show moderate to high anti-inflammatory effects, attributed to the thiophene ring’s electron-rich nature . The target compound’s furan ring, though less electron-dense, may offer similar activity with improved bioavailability.

- Cytotoxicity: Phenoxyacetamides with halogenated aryl groups (e.g., 19h–19k in ) exhibit cytotoxicity (IC50 < 10 µM), likely due to DNA intercalation or kinase inhibition . The tert-phenyl group in the target compound could enhance hydrophobic interactions with cellular targets.

Actividad Biológica

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is a synthetic compound with potential biological activities that have garnered research interest. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H23NO3 and features a furan ring, a phenoxy group, and an acetamide functional group. The structural complexity of this compound suggests diverse interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C22H23NO3 |

| Furan Ring | Present |

| Phenoxy Group | Present |

| Acetamide Group | Present |

Anticancer Properties

Research has indicated that compounds containing furan moieties exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

In a study published in 2021, derivatives of furan-based compounds were synthesized and tested for their anticancer properties. The results indicated that these compounds inhibited the growth of cancer cells in vitro, suggesting that this compound may share similar properties due to its structural components .

Anti-inflammatory Effects

Furan derivatives have been recognized for their anti-inflammatory properties, particularly as selective COX-2 inhibitors. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases.

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation. Compounds with furan structures have shown comparable efficacy to established NSAIDs .

Antibacterial Activity

Furan derivatives have also been studied for their antibacterial properties. Research indicates that certain furan-containing compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Furan Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl derivatives of furan | Escherichia coli | 64 µg/mL |

| N-(furan-2-ylmethyl)-carbamoyl | Staphylococcus aureus | 32 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety within similar compounds suggests potential interactions with various enzymes, modulating their activity.

- Receptor Binding : The unique structural features may allow binding to specific receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) : Some studies indicate that furan derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.